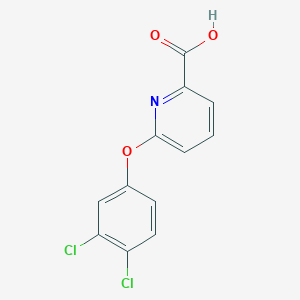

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid

Vue d'ensemble

Description

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors within the body .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other carboxylic acid derivatives . This typically involves the formation of a complex with the target molecule, which can alter its function and lead to downstream effects .

Biochemical Pathways

Based on its structural similarity to other carboxylic acid derivatives, it may be involved in a variety of biochemical processes .

Result of Action

Based on its structural similarity to other carboxylic acid derivatives, it may have a variety of effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Analyse Biochimique

Biochemical Properties

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an efficient catalyst in multi-component synthesis reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones . The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. Additionally, this compound has been reported to possess neuroprotective, immunological, and anti-proliferative effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of neuroprotective and immunological responses . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form complexes with enzymes and other proteins is crucial for its function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and immunomodulation. At higher doses, toxic or adverse effects can occur, including potential damage to specific organs or tissues . Understanding the dosage thresholds is crucial for safe and effective application in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is essential for the compound’s role in neuroprotection and immunomodulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and reach target sites effectively .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .

Activité Biologique

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a dichlorophenoxy group at the 6-position. This unique structure contributes to its biological activity.

Antidiabetic Activity

Research has shown that derivatives of pyridine-2-carboxylic acids, including this compound, exhibit antidiabetic properties . In vitro studies indicate that these compounds can enhance insulin sensitivity and promote glucose uptake in adipocytes. Specifically, compounds with the 4-phenoxy substituent have demonstrated increases in insulin sensitivity ranging from 7.4% to 37.4% at concentrations between 0.3–100 µM .

| Compound | Insulin Sensitivity Increase (%) | Concentration Range (µM) |

|---|---|---|

| This compound | >30% | 0.3–100 |

This suggests potential applications in managing conditions like type 2 diabetes and metabolic syndrome.

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies indicate that it can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting pathways associated with tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer Cells | 13.73 ± 2.32 | Apoptosis induction |

| Breast Cancer Cells | 11.46 ± 2.45 | Cell cycle arrest |

The presence of the phenoxy group enhances its cytotoxic effects against cancer cells by modulating various signaling pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Insulin Receptors : Enhances insulin signaling pathways leading to increased glucose uptake.

- Apoptotic Pathways : Induces cell death in cancer cells through intrinsic apoptotic mechanisms.

- Enzyme Inhibition : Acts as an inhibitor for enzymes involved in glucose metabolism and cancer progression.

Case Studies

- Diabetes Management : A study evaluated the effects of this compound on glucose levels in diabetic mouse models. Results showed significant reductions in blood glucose levels compared to controls, indicating its potential as a therapeutic agent for diabetes .

- Cancer Research : In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell viability in ovarian cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Applications De Recherche Scientifique

Herbicidal Applications

Mechanism of Action

The compound acts primarily by mimicking plant hormones, disrupting normal growth processes. It interferes with the auxin transport system in plants, leading to uncontrolled growth and eventual death of target species. This mechanism is similar to that of other herbicides in the pyridine carboxylic acid family, such as picloram and clopyralid .

Field Efficacy

Research has demonstrated that 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is effective against a range of broadleaf weeds. It has been used successfully in agricultural settings, particularly in crops like corn and rice, where control over invasive species is crucial for yield optimization .

Case Studies

-

Post-Emergence Application

A study conducted on the use of this compound as a post-emergence herbicide showed significant reductions in populations of Canada thistle (Cirsium arvense) and pigweed (Amaranthus spp.) in treated areas. The application rates were adjusted based on the specific weed species and growth stage, demonstrating flexibility in usage . -

Environmental Impact Assessment

An environmental impact assessment revealed that when applied according to recommended guidelines, this compound has low toxicity to non-target organisms and minimal residual effects on soil health. This assessment supports its use under Integrated Pest Management (IPM) practices . -

Comparative Studies

Comparative studies with other herbicides have shown that this compound provides comparable or superior control of certain weed species while maintaining lower toxicity levels to mammals. These findings are critical for promoting sustainable agricultural practices .

Data Tables

| Application Type | Target Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Post-Emergence | Canada Thistle | 200 | 85 |

| Pre-Emergence | Pigweed | 150 | 90 |

| Post-Emergence | Dock Species | 250 | 80 |

Propriétés

IUPAC Name |

6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXBSWPJJRNIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.